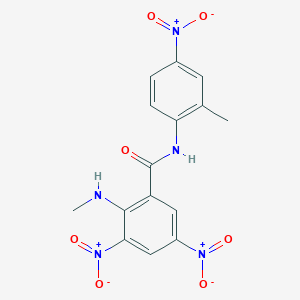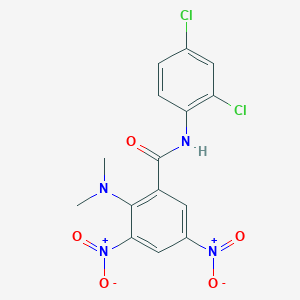![molecular formula C22H25N3O6 B15154133 Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of a nitrobenzamido group and a morpholine ring, contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the benzamido group through the reaction of a benzoyl chloride derivative with an amine.
Esterification: Formation of the benzoate ester by reacting the carboxylic acid with propanol.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzamido and morpholine groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROPYL 5-(2-METHYL-3-AMINOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with an amino group instead of a nitro group.
PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The unique combination of the nitrobenzamido group and the morpholine ring in PROPYL 5-(2-METHYL-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE distinguishes it from other similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H25N3O6 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
propyl 5-[(2-methyl-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25N3O6/c1-3-11-31-22(27)18-14-16(7-8-20(18)24-9-12-30-13-10-24)23-21(26)17-5-4-6-19(15(17)2)25(28)29/h4-8,14H,3,9-13H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
QUXFHLJSLXJLKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)

![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)
![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

![N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
